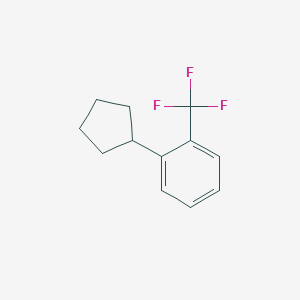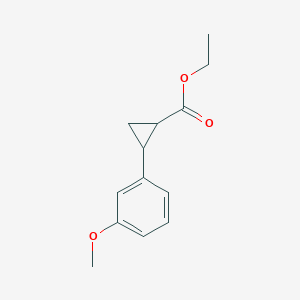
Methyl(prop-2-yn-1-yl)(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(prop-2-yn-1-yl)(propan-2-yl)amine is an organic compound with the molecular formula C7H13N It is a tertiary amine characterized by the presence of a propargyl group (prop-2-yn-1-yl) and an isopropyl group (propan-2-yl) attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-2-yn-1-yl)(propan-2-yl)amine typically involves the alkylation of secondary amines with propargyl halides. One common method is the reaction of isopropylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired tertiary amine.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed, facilitating the alkylation reaction under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(prop-2-yn-1-yl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl(prop-2-yn-1-yl)(propan-2-yl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which Methyl(prop-2-yn-1-yl)(propan-2-yl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with receptor proteins, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
N-Methylpropargylamine: Similar in structure but lacks the isopropyl group.
N-Isopropylpropargylamine: Similar but lacks the methyl group.
N-Methyl-N-propargylbenzylamine: Contains a benzyl group instead of an isopropyl group.
Uniqueness: Methyl(prop-2-yn-1-yl)(propan-2-yl)amine is unique due to the presence of both a propargyl and an isopropyl group attached to the nitrogen atom. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these groups allows for versatile applications in synthesis and research, making it a valuable compound in various scientific domains.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C7H13N/c1-5-6-8(4)7(2)3/h1,7H,6H2,2-4H3 |
Clave InChI |
MWMYHRMOZSWZLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B8781344.png)


![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B8781363.png)

![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)






